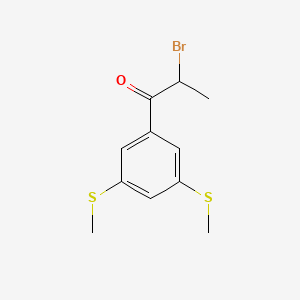
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid is a complex organic compound with a unique stereochemistry. This compound is characterized by its multiple chiral centers and a double bond in the E-configuration. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. Common synthetic routes may include:
Aldol Condensation: This step involves the formation of the carbon backbone with the desired stereochemistry.
Reduction and Oxidation Reactions: These reactions are used to introduce hydroxyl and amino groups at specific positions.
Protecting Group Strategies: Protecting groups are often used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.
Applications De Recherche Scientifique
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid: shares similarities with other amino acids and hydroxy acids, such as:
Uniqueness
The uniqueness of this compound lies in its complex stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(E,2S,3R,4S)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8-,9+/m0/s1 |
Clé InChI |
AHQFCPOIMVMDEZ-VSXNJVAHSA-N |
SMILES isomérique |
C/C=C/C[C@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canonique |
CC=CCC(C)C(C(C(=O)O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


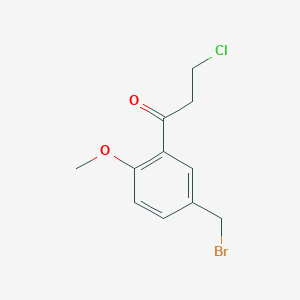
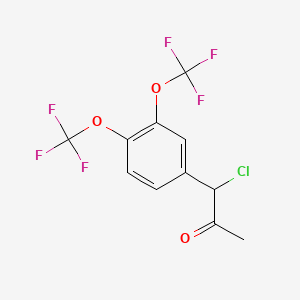
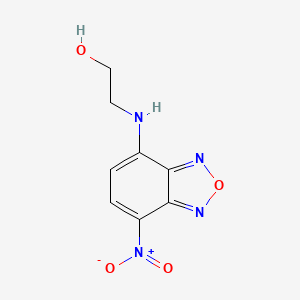
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
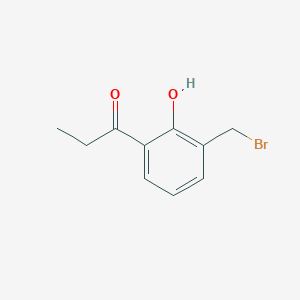
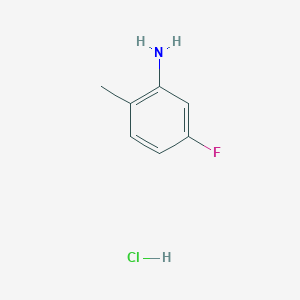
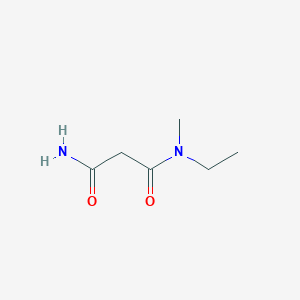
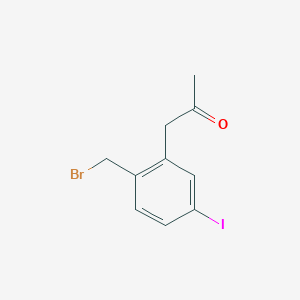


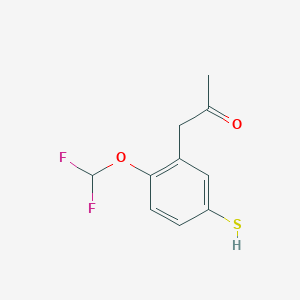
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
